molecular formula C9H6F2O2 B039406 trans-2,5-Difluorocinnamic acid CAS No. 112898-33-6

trans-2,5-Difluorocinnamic acid

Cat. No.: B039406
CAS No.: 112898-33-6
M. Wt: 184.14 g/mol
InChI Key: XAWHCSKPALFWBI-DAFODLJHSA-N
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Description

trans-2,5-Difluorocinnamic acid: is an organic compound with the molecular formula C9H6F2O2 . It is a derivative of cinnamic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions. This compound is known for its applications in chemical synthesis and research due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2,5-Difluorocinnamic acid typically involves a one-pot reaction between homophthalic anhydrides and various aromatic aldehydes, followed by treatment with boron tribromide (BBr3) or similar reagents. This method ensures the trans-configuration around the double bond, which is critical for the compound’s desired properties and prevents isomerization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve optimized reaction conditions, catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: trans-2,5-Difluorocinnamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products:

Scientific Research Applications

trans-2,5-Difluorocinnamic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism by which trans-2,5-Difluorocinnamic acid exerts its effects involves interactions with molecular targets and pathways. Its fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 2,5-Difluorobenzoic acid
  • 2-Fluorocinnamic acid
  • 3,4-Difluorocinnamic acid

Comparison: trans-2,5-Difluorocinnamic acid is unique due to its specific substitution pattern and trans-configuration, which confer distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it valuable for specific synthetic and research applications .

Biological Activity

Trans-2,5-difluorocinnamic acid (trans-2,5-DFCA) is an aromatic compound characterized by the presence of two fluorine atoms at the 2 and 5 positions of the cinnamic acid structure. Its unique configuration and substituents contribute to its notable biological activities, making it a subject of interest in pharmacological research.

  • Molecular Formula : C9_9H7_7F2_2O2_2
  • Structure : Trans configuration with fluorine atoms enhancing stability and reactivity.

The fluorine substituents significantly influence the compound's electronic properties, enhancing its lipophilicity and potential interactions with biological targets compared to non-fluorinated analogs.

Anti-inflammatory Properties

Research indicates that trans-2,5-DFCA exhibits anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This activity suggests potential applications in treating inflammatory diseases.

Anticancer Effects

Trans-2,5-DFCA has also been investigated for its anticancer properties. Studies demonstrate that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.

The exact mechanisms by which trans-2,5-DFCA exerts its biological effects are still being elucidated. However, it is believed that the compound interacts with specific molecular targets involved in inflammation and cancer progression:

  • Cytokine Modulation : Reduces levels of TNF-alpha and IL-6.
  • Cell Cycle Arrest : Induces G1 phase arrest in cancer cells.
  • Apoptosis Induction : Activates caspases leading to programmed cell death.

Comparative Analysis with Similar Compounds

Trans-2,5-DFCA can be compared with other difluorocinnamic acids to highlight its unique properties:

Compound NameMolecular FormulaNotable Features
2,6-Difluorocinnamic Acid C9_9H7_7F2_2O2_2Different substitution pattern; distinct properties
trans-3,5-Difluorocinnamic Acid C9_9H7_7F2_2O2_2Similar structure but different stereochemistry
Cinnamic Acid C9_9H8_8O2_2Lacks fluorine; serves as a baseline for comparison

Trans-2,5-DFCA's unique arrangement of fluorine atoms contributes to its distinct reactivity and biological activity compared to these similar compounds.

Study 1: Anti-inflammatory Activity

A study conducted on animal models demonstrated that trans-2,5-DFCA significantly reduced paw edema induced by carrageenan injection. The results indicated a reduction in inflammatory markers such as COX-2 expression.

Study 2: Anticancer Efficacy

In vitro analysis revealed that trans-2,5-DFCA inhibited cell proliferation in MCF-7 breast cancer cells by inducing apoptosis. Flow cytometry analyses showed an increase in sub-G1 phase cells, indicating cell death due to apoptosis.

Properties

IUPAC Name

(E)-3-(2,5-difluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWHCSKPALFWBI-DAFODLJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C=CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)/C=C/C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112898-33-6
Record name trans-2,5-Difluorocinnamic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Piperidine (2 mL, 20.2 mmol, 0.168 vol) was added to a stirred mixture of 2,5-difluorobenzaldehyde (12.07 g, 85.0 mmol, 1 wt) and malonic acid (18.28 g, 175.6 mmol, 1.51 wt) in pyridine (50 mL, 4.14 vol). The reaction mixture was heated under nitrogen and held at reflux (oil bath 100° C.) for 2 hours, effervescence was observed for about 90 minutes—initially vigorous then diminishing. The reaction mixture was then allowed to cool to 20 to 25° C. and poured into stirred 2 M hydrochloric acid (310 mL, 25.7 vol) (pH recorded as 1). The resulting precipitate was aged at 20 to 25° C. for 1 hour then filtered. The filter cake was washed with water (2×50 mL, 4.1 vol) then left to dry for a further 1 hour. The solid product was dried by dissolving it in TBME (250 mL, 20.7 vol), separating the phases and the water phase washed with TBME (100 mL, 8.3 vol). The TBME phases were combined, dried over magnesium sulphate (25 g, 2 wt), filtered and concentrated on a rotary evaporator to afford the product as a white solid (13.4 g, 85.7%).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
12.07 g
Type
reactant
Reaction Step One
Quantity
18.28 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
310 mL
Type
reactant
Reaction Step Two
Yield
85.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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